![molecular formula C19H21ClN4O3 B2995561 N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1396886-23-9](/img/structure/B2995561.png)
N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities . The compound can serve as a key intermediate in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine and aripiprazole, indicating the compound’s significance in medicinal chemistry.
Anti-tubercular Agents
Research has indicated the potential of piperazine derivatives as potent anti-tubercular agents . The compound could be used to design and synthesize novel benzamide derivatives with significant activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis.
Pharmacological Research
In pharmacology, the compound’s derivatives have been evaluated for their efficacy and safety in various assays, including in vitro MTT assays to determine cytotoxicity and IC50 values . This highlights its role in the discovery and optimization of new pharmacologically active agents.
Biochemical Studies
The compound’s derivatives can be used in biochemical studies to understand the interaction of small molecules with biological targets. It can help in elucidating the mechanism of action of new drugs and in the development of biochemical assays.
Chemical Research
In chemical research, the compound is valuable for studying the synthesis of heterocyclic compounds. It can be used to explore new synthetic pathways and reactions, contributing to the advancement of organic synthesis methodologies .
Industrial Processes
The compound may find applications in industrial processes, particularly in the synthesis of complex organic molecules. Its derivatives could be used as intermediates in the large-scale production of pharmaceuticals and other chemicals .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of a piperazine moiety, which is widely employed in drugs . .
Mode of Action
The piperazine moiety in its structure suggests it may interact with its targets through a variety of mechanisms, including nucleophilic substitution and free radical reactions
Biochemical Pathways
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity , suggesting that multiple pathways could potentially be affected.
Pharmacokinetics
The presence of a piperazine moiety could potentially influence these properties, as piperazine derivatives are known to have diverse pharmacokinetic profiles .
Result of Action
Given the compound’s structure and the known biological activity of piperazine derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
N-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-12-2-5-14(20)10-16(12)23-6-8-24(9-7-23)18(26)15-11-27-19(21-15)22-17(25)13-3-4-13/h2,5,10-11,13H,3-4,6-9H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJROATRHRZSLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide |
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